

What are the physical and chemical properties of glycidol?

Author: BenchChem Technical Support Team. **Date:** January 2026

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Compound Name: **Glycidol**

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An In-depth Technical Guide to the Physical and Chemical Properties of **Glycidol**

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Bifunctional Significance of Glycidol

Glycidol, systematically named oxiran-2-ylmethanol, is a unique organic compound possessing a simple yet highly reactive structure ($C_3H_6O_2$).^{[1][2]} Its molecular architecture is distinguished by the presence of two key functional groups: a strained three-membered epoxide ring and a primary alcohol.^{[1][2][3]} This bifunctionality makes **glycidol** an exceptionally versatile and valuable building block in chemical synthesis. It serves as a critical intermediate in the production of pharmaceuticals, functional polymers, surface coatings, and various other specialty chemicals.^{[3][4][5][6]}

This guide offers a comprehensive exploration of the core physical and chemical properties of **glycidol**. As a Senior Application Scientist, the objective is not merely to list data but to provide a deeper understanding of how these properties dictate the compound's reactivity, inform its applications, and necessitate specific handling and experimental protocols. The information presented herein is grounded in authoritative data to ensure scientific integrity and empower researchers in their development endeavors.

Caption: Molecular structure of **glycidol**.

Part 1: Core Physical Properties

The physical characteristics of **glycidol** are fundamental to its storage, handling, and application in various processes, from bench-scale synthesis to industrial production. These properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₃ H ₆ O ₂	[1][7]
Molecular Weight	74.08 g/mol	[1][7][8]
Appearance	Colorless, slightly viscous liquid	[1][7]
Odor	Odorless or nearly odorless	[7][9]
Density	1.114 - 1.117 g/mL at 20-25 °C	[1][7][9]
Melting Point	-45 °C to -54 °C (-49 °F to -65 °F)	[1][7]
Boiling Point	167 °C (333 °F) with decomposition	[1][2][7]
61-62 °C at 15 mmHg	[9][10]	
Flash Point	71 °C to 72 °C (162 °F)	[4][7][8]
Vapor Pressure	0.9 mmHg at 25 °C	[1][10]
Vapor Density	2.15 (Air = 1)	[8][10]
Refractive Index	1.4287 - 1.433 at 20 °C	[7][9][10]
logP (Octanol/Water)	-0.95	[7]
Solubility	Miscible with water, alcohols, ethers, ketones, and aromatic hydrocarbons.[4][7][11] Poorly soluble in aliphatic hydrocarbons.[11]	

Field-Proven Insights:

- High Polarity and Solubility: The presence of the hydroxyl group and the polar epoxide ring allows **glycidol** to be miscible with water and a wide range of polar organic solvents.[7][12] This property is crucial for its use in diverse reaction media, including aqueous systems for synthesizing biocompatible polymers.
- Thermal Instability: **Glycidol** decomposes at its atmospheric boiling point.[1][7][13] This is a critical consideration for purification; vacuum distillation is the required method to prevent decomposition and polymerization.[9][10]
- Density and Vapor Characteristics: Being denser than water and having a vapor density greater than air, **glycidol** will sink in aqueous mixtures, and its vapors will accumulate in low-lying areas, which are important safety considerations for spill response and ventilation.[8]

Part 2: Chemical Reactivity and Mechanistic Pathways

The synthetic utility of **glycidol** is a direct consequence of its dual functionality. Chemical transformations can be selectively targeted at the epoxide ring or the hydroxyl group, allowing for a wide array of derivatives.

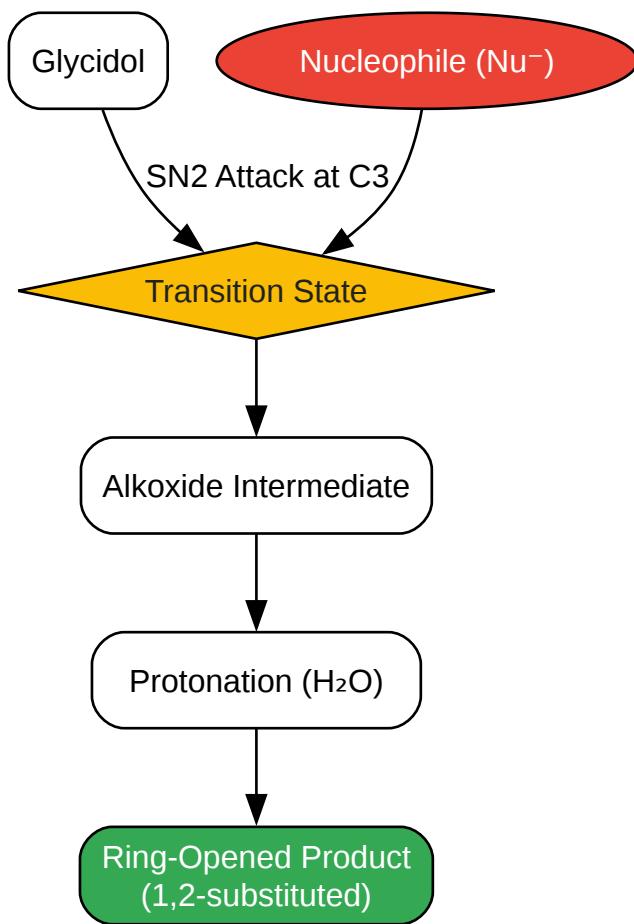
Reactions Involving the Epoxide Ring

The high ring strain of the epoxide makes it susceptible to nucleophilic attack, which is the most common reaction pathway for **glycidol**.[11] These ring-opening reactions are readily catalyzed by both acids and bases.

- Base-Catalyzed Nucleophilic Opening: Under basic or neutral conditions, nucleophilic attack occurs predominantly at the sterically least hindered terminal carbon (C3). This regioselectivity is a cornerstone of **glycidol** chemistry, providing a reliable route to 1,2-diol derivatives.
 - Causality: The alkoxide or other basic nucleophile has a lower steric barrier to approach the primary carbon (C3) compared to the secondary carbon (C2). This pathway is highly predictable and synthetically valuable.

- Examples:

- Hydrolysis: In the presence of water, **glycidol** hydrolyzes to form glycerol, a reaction that can proceed with nearly 100% efficiency.[11]
- Reaction with Alcohols: Forms 1-alkylglycerin ethers, which are used as components in varnishes.[11]
- Reaction with Amines: Yields amino alcohols, which are precursors to pharmaceuticals and other biologically active molecules.



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Caption: Base-catalyzed nucleophilic ring-opening of **glycidol**.

- Acid-Catalyzed Nucleophilic Opening: In the presence of an acid catalyst, the epoxide oxygen is first protonated, activating the ring. The nucleophile can then attack either the

primary (C3) or secondary (C2) carbon. This often results in a mixture of 1,2- and 1,3-dihydroxypropylene products, reducing the synthetic utility unless specific conditions are employed to control regioselectivity.[11]

Reactions Involving the Hydroxyl Group

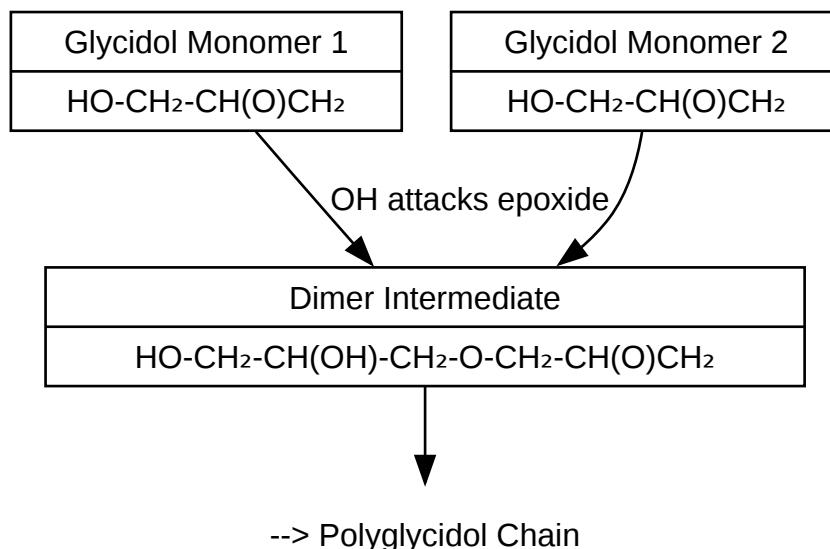
The primary alcohol can react with reagents that do not contain an active hydrogen, thereby preserving the epoxide ring for subsequent transformations.[11]

- Causality: Reagents like acid chlorides, isocyanates, or phosgene react preferentially with the hydroxyl group because they are not nucleophilic enough to open the epoxide ring under neutral conditions. This allows for the synthesis of functionalized epoxides.
- Examples:
 - Esterification/Acylation: Reaction with acid anhydrides or acid chlorides yields glycidyl esters.[11]
 - Urethane Formation: Reaction with isocyanates produces commercially important glycidyl urethanes.[1][4]

Polymerization

Glycidol's bifunctional nature enables it to undergo polymerization, a reaction that can occur even during storage.[7][11] The hydroxyl group of one molecule can act as a nucleophile, opening the epoxide ring of another, leading to the formation of **polyglycidol**.[11][14]

- Mechanism: This process typically results in highly branched, hyperbranched, or dendritic polymers because the secondary hydroxyls formed along the polymer backbone can also initiate further polymerization.[14][15]
- Synthetic Control: To synthesize linear **polyglycidol**, the hydroxyl group of the **glycidol** monomer must first be protected (e.g., as an ether).[14][15][16] Following polymerization of the protected monomer, the protecting groups are removed to yield the final linear polymer.

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Caption: Initiation step of **glycidol** polymerization.

Stability and Incompatibilities

Glycidol is a reactive and unstable compound that requires careful handling.

- Instability: It is sensitive to light, moisture, and heat, which can promote decomposition and polymerization.[7][8] It may darken upon storage, and instability has been noted even at room temperature (77°F).[7][8]
- Hazardous Reactivities: **Glycidol** can undergo explosive decomposition or violent reactions in the presence of strong acids, strong bases, and certain metal salts (e.g., aluminum chloride, iron(III) chloride).[7][17] It is also incompatible with strong oxidizing agents and nitrates and can attack some forms of plastics and rubber.[7][8]

Part 3: Experimental Protocols & Methodologies

The following protocols represent self-validating systems for assessing the quality and properties of **glycidol** in a research setting.

Protocol 1: Purity Assessment by Gas Chromatography (GC)

- Principle: This method separates **glycidol** from impurities based on differences in boiling points and interactions with the GC column's stationary phase. The area under the **glycidol** peak relative to the total peak area provides a quantitative measure of purity.
- Methodology:
 - Sample Preparation: Prepare a dilute solution of the **glycidol** sample (~1% w/v) in a suitable solvent such as acetone or ethyl acetate. Prepare a solvent blank for a baseline run.
 - Instrument Setup:
 - Column: Use a mid-polarity capillary column (e.g., DB-5 or equivalent).
 - Injector: Set temperature to 200°C.
 - Detector (FID): Set temperature to 250°C.
 - Oven Program: Hold at 50°C for 2 minutes, then ramp at 10°C/min to 220°C, and hold for 5 minutes.
 - Carrier Gas: Helium or Hydrogen at a constant flow rate.
 - Injection: Inject 1 μ L of the prepared sample. First, inject the solvent blank to identify any solvent-related peaks.
 - Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the area percent of the **glycidol** peak to determine purity. The presence of diglycidyl ether is a common impurity to monitor.[\[10\]](#)

Protocol 2: Measurement of Refractive Index

- Principle: The refractive index is a fundamental physical property that is highly sensitive to impurities. Measuring it with a calibrated refractometer provides a rapid and reliable quality control check against a known standard.
- Methodology:

- Instrument Calibration: Ensure the Abbe refractometer is clean and calibrated. Place a drop of a standard with a known refractive index (e.g., distilled water, $nD = 1.3330$ at 20°C) onto the prism. Adjust the instrument until the reading matches the known value.
- Temperature Control: Set the circulating water bath connected to the refractometer to a constant temperature, typically 20°C , as the refractive index is temperature-dependent.
- Sample Application: Clean the prism with ethanol and a soft lens tissue. Apply 1-2 drops of the **glycidol** sample onto the lower prism.
- Measurement: Close the prisms and allow 1-2 minutes for temperature equilibration. Look through the eyepiece and adjust the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- Reading: Read the refractive index value from the scale. Compare the result to the expected value for pure **glycidol** (e.g., 1.431-1.433 at 20°C).^{[10][11]} A deviation may indicate the presence of water or other impurities.

Conclusion

Glycidol's unique combination of an epoxide ring and a primary alcohol group establishes it as a highly reactive and versatile chemical intermediate. Its physical properties, particularly its high polarity and thermal instability, dictate its handling and purification methods. The compound's chemical reactivity is dominated by the regioselective, base-catalyzed ring-opening of the epoxide and the ability to undergo separate reactions at the hydroxyl site. This dual reactivity, however, is coupled with inherent instability and the potential for hazardous, uncontrolled polymerization. A thorough understanding of these properties, grounded in the mechanistic principles and experimental validations discussed in this guide, is essential for any scientist or developer aiming to leverage **glycidol**'s synthetic potential safely and effectively.

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- To cite this document: BenchChem. [What are the physical and chemical properties of glycidol?]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045915#what-are-the-physical-and-chemical-properties-of-glycidol>]

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